3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde
Description
3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 3'-position and an aldehyde (-CHO) group at the 2-position of the biphenyl scaffold. This compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in synthesizing HIV-1 inhibitors and heterocyclic derivatives (e.g., thiazoles) . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions between substituted benzaldehydes and arylboronic acids, followed by functionalization steps .
Properties
IUPAC Name |
2-(3-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFPEDKBMAGOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3’-Methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3’-Methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antihypercholesterolemic Agents
The compound serves as an intermediate in the synthesis of antihypercholesterolemic agents. Specifically, it is involved in the preparation of 6-[2-[1,1'-biphenyl]-2-yl-ethenyl] pyranones, which exhibit cholesterol-lowering properties. The synthesis process utilizes various reducing agents and solvents, indicating its importance in drug formulation .
Allosteric Modulation
Recent studies have identified derivatives of 3'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde as potential allosteric modulators for dopamine receptors. For instance, one study demonstrated that a related compound enhanced the locomotor activity in animal models, suggesting its therapeutic potential in treating conditions like Parkinson's disease .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling Reactions
this compound is often used in Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl derivatives. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of complex organic molecules that are critical in pharmaceuticals and agrochemicals .
| Reaction Type | Substrates | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid + Iodoanisole | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde |
| Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid + 4-Iodotoulene | 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde |
| General Biphenyl Synthesis | Various aryl halides + Boronic acids | Diverse biphenyl derivatives |
Material Science
Polymer Chemistry
The compound is utilized in the synthesis of functionalized polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific thermal and mechanical properties. Research indicates that incorporating biphenyl structures can enhance the thermal stability and conductivity of polymers .
Case Study 1: Synthesis of Antihypercholesterolemic Agents
A novel process was developed to synthesize biphenyl intermediates for antihypercholesterolemic drugs utilizing this compound as a starting material. The study highlighted effective solvent systems and reducing agents that improved yield and purity .
Case Study 2: Allosteric Modulation Research
In a pharmacological study, derivatives of this compound were screened for their ability to modulate dopamine receptor activity. Results showed significant enhancement in locomotor activity in reserpinized mice models, indicating potential applications in neuropharmacology .
Mechanism of Action
The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Physical Properties
Methoxy and halogen substituents alter melting points and solubility:
Key Insight : Additional methoxy groups or bulky substituents (e.g., Br) tend to increase melting points, while carboxamide derivatives exhibit even higher thermal stability .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirm structural integrity:
- This compound : Expected ¹H-NMR signals include a singlet for the aldehyde proton (~10 ppm) and aromatic protons split by methoxy and biphenyl coupling .
- 2',3',4'-Trimethoxy analog (12b) : ¹³C-NMR shows distinct signals for three methoxy carbons (~55 ppm) and biphenyl carbons .
- IIIc (2′-Br) : HPLC retention times correlate with bromine’s electron-withdrawing effects .
Biological Activity
3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a methoxy group at the 3' position and a carboxaldehyde functional group at the 2-position. Its molecular formula is , and it exhibits properties typical of biphenyl derivatives, which are known for their diverse biological activities.
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of biphenyl derivatives. Compounds similar to this compound have been evaluated for their ability to modulate dopamine receptors. Specifically, analogs have demonstrated allosteric modulation of D1 dopamine receptors, enhancing dopaminergic signaling in models of neurodegeneration . This suggests that this compound could be beneficial in treating conditions like Parkinson's disease.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in DNA repair and cancer cell survival.
- Receptor Modulation : The ability to modulate neurotransmitter receptors may contribute to neuroprotective effects.
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for preparing 3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde?
Methodological Answer: The synthesis of biphenyl carboxaldehydes typically employs two primary strategies:
- Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This method couples aryl halides with organoboron reagents (e.g., aryl boronic acids) using a palladium catalyst. For methoxy-substituted derivatives, optimal conditions include Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a mixed solvent system (e.g., THF/H₂O) .
- Fürstner’s Methodology: Demonstrated in the synthesis of 2',3',4'-trimethoxy-[1,1'-biphenyl]-2-carboxaldehyde, this approach involves cyclopropane-opening reactions under Nicholas reaction conditions, yielding high-purity products (>95% by NMR) .
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for confirming regiochemistry and purity. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aldehyde protons appear at δ ~9.8–10.2 ppm. Integration ratios ensure stoichiometric accuracy .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight and detects impurities. Fragmentation patterns help confirm substitution patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points for structurally similar biphenyl carboxaldehydes?
Methodological Answer: Discrepancies (e.g., 12b in : reported mp 98–99°C vs. observed 105–105.5°C) may arise from:
- Crystallization Solvents: Hexanes vs. EtOAc/hexane mixtures can yield different polymorphs. Recrystallization in a single solvent system (e.g., hexanes) improves reproducibility .
- Impurity Profiles: Trace solvents or byproducts (e.g., residual cyclopropane intermediates) can alter melting points. Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .
Q. What strategies optimize reaction yields in palladium-catalyzed couplings for methoxy-substituted biphenyl aldehydes?
Methodological Answer:
- Ligand Selection: Bulky ligands (e.g., SPhos) enhance steric tolerance for ortho-methoxy groups, reducing side reactions .
- Boronic Acid Equivalents: Using 1.2–1.5 equivalents of boronic acid minimizes homo-coupling byproducts.
- Temperature Control: Reactions at 80–100°C in degassed solvents prevent catalyst deactivation .
Q. How is this compound applied in synthesizing complex natural products?
Methodological Answer: This compound serves as a key intermediate in synthesizing colchicine analogs (e.g., allocolchicine NSC 51046). Its aldehyde group undergoes regioselective transformations, such as:
Q. What are the challenges in functionalizing this compound for further derivatization?
Methodological Answer:
- Steric Hindrance: The ortho-methoxy group impedes electrophilic substitution. Directed ortho-metalation (DoM) with strong bases (e.g., LDA) can overcome this .
- Aldehyde Reactivity: Over-oxidation to carboxylic acids must be controlled. Tandem protection/deprotection strategies (e.g., acetal formation) are recommended .
Q. How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
Q. What future research directions are suggested for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
